

Anagrelide-13C3 supplier and certificate of analysis

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Anagrelide-13C3: A Technical Guide for Researchers

This guide provides an in-depth overview of **Anagrelide-13C3**, a labeled internal standard for the quantitation of Anagrelide. It is intended for researchers, scientists, and professionals in drug development, offering key information on suppliers, chemical properties, and relevant experimental protocols.

Anagrelide-13C3 Suppliers and Chemical Properties

Anagrelide-13C3 is available from several reputable suppliers specializing in reference standards and research chemicals. While a comprehensive Certificate of Analysis for a specific lot can be obtained directly from the suppliers, the following tables summarize the publicly available data.

Table 1: Anagrelide-13C3 Supplier Information



Supplier	Website	Contact Information	Notes
Simson Pharma Limited	simsonpharma.com	INVALID-LINK	States that every compound is accompanied by a Certificate of Analysis.
ChemicalBook	chemicalbook.com	-	Lists multiple suppliers.
Cayman Chemical	caymanchem.com	-	Provides technical information on Anagrelide.
Adva Tech Group Inc.	advatechgroup.com	-	Lists 3-Hydroxy Anagrelide-13C3.[2]
Pharmaffiliates	pharmaffiliates.com	-	Lists Anagrelide-13C3 and related impurities. [3][4]
Labmix24	labmix24.com	INVALID-LINK	Offers Anagrelide- 13C3 from Toronto Research Chemicals (TRC).[5]
Acanthus Research	acanthusresearch.co m	INVALID-LINK	Lists Anagrelide-13C3 as a drug substance stable isotope labeled reference standard.
Alfa Chemistry	isotope-science.com	-	Offers Anagrelide- 13C3 for research use.

Table 2: General Certificate of Analysis Data for Anagrelide-13C3

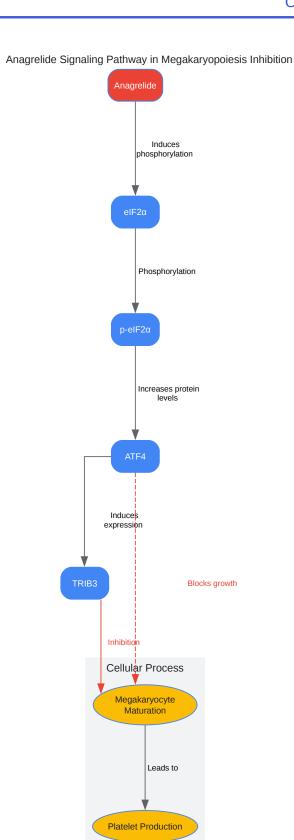


Parameter	Specification	Reference
Chemical Name	6,7-Dichloro-1,5- dihydroimidazo[2,1- b]quinazolin-2(3H)-one-13C3	
Synonyms	BL-4162A-13C3, BMY-26538- 01-13C3, Agrylin-13C3	
Molecular Formula	C7 ¹³ C3H7Cl2N3O	_
Molecular Weight	259.07 g/mol	_
CAS Number	1219531-58-4	
Appearance	Off-White to Pale Yellow Solid	_
Storage	2-8°C Refrigerator	_
Shipping Conditions	Ambient	_

Mechanism of Action and Signaling Pathway

Anagrelide's primary mechanism of action in reducing platelet counts is the inhibition of megakaryocyte maturation. While it is also known as a phosphodiesterase 3 (PDE3) inhibitor, this action is more associated with its anti-aggregatory effects at higher doses. A key signaling pathway implicated in the anti-megakaryopoietic activity of Anagrelide involves the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2 α) and the subsequent activation of activating transcription factor 4 (ATF4).





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Caption: Anagrelide-induced signaling cascade leading to the inhibition of megakaryocyte maturation.

Experimental Protocols

The following are representative experimental protocols for the analysis of Anagrelide that can be adapted for **Anagrelide-13C3**, which would primarily be used as an internal standard in mass spectrometry-based methods.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Anagrelide Quantification

This method is suitable for the determination of Anagrelide in pharmaceutical preparations.

Table 3: RP-HPLC Method Parameters

Parameter	Details
Column	XTerra symmetry C18, 150×4.6 mm, 5μm
Mobile Phase	Acetonitrile and water (pH 3.0, adjusted with ortho phosphoric acid) in a ratio of 40:60 v/v
Flow Rate	1.2 mL/min
Detection	PDA at 250 nm
Retention Time	Approximately 2.35 min
Linearity Range	5-30 μg/mL

Procedure:

• Standard Solution Preparation: Prepare a stock solution of Anagrelide (1000 μ g/mL) by dissolving 100 mg in 100 mL of a diluent (Water:Acetonitrile, 50:50 v/v). Protect the solution from light.



- Sample Preparation: Prepare sample solutions to fall within the linearity range using the same diluent.
- Chromatographic Analysis: Inject the prepared solutions into the HPLC system and record the chromatograms.
- Quantification: Determine the concentration of Anagrelide in the samples by comparing the peak areas with the standard curve.

Stability-Indicating RP-HPLC Method

This gradient method is designed to separate Anagrelide from its degradation products.

Table 4: Stability-Indicating RP-HPLC Method Parameters

Parameter	Details
Column	C18 Inertsil column (250 mm \times 4.6 mm i.d., 5 μ m particle size)
Mobile Phase A	0.03 M potassium di-hydrogen phosphate (pH 3.0 with ortho-phosphoric acid) : methanol : acetonitrile (90:5:5, v/v/v)
Mobile Phase B	0.03 M potassium di-hydrogen phosphate (pH 3.0) : acetonitrile (10:90, v/v)
Flow Rate	1.0 mL/min
Column Temperature	40°C
Detection	251 nm
Injection Volume	10 μL
Gradient Program	Time (min)/%B: 0/30, 1/30, 15/70, 25/70, 30/30, 35/30

Procedure:

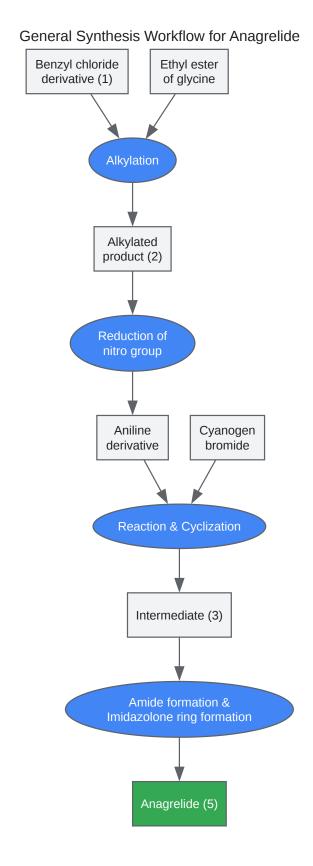


- Forced Degradation Studies: Subject Anagrelide to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
- Sample Preparation: Prepare solutions of the stressed samples.
- Chromatographic Analysis: Analyze the samples using the specified gradient HPLC method.
 The method should effectively separate the parent Anagrelide peak from any impurity or degradant peaks.

Synthesis of Anagrelide

The synthesis of Anagrelide can be achieved through the following general workflow. The introduction of the 13C3 label would occur in the appropriate precursor molecule.





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Caption: A simplified representation of the chemical synthesis route for Anagrelide.



This technical guide provides a foundational understanding of **Anagrelide-13C3** for research and development purposes. For specific applications and regulatory compliance, it is essential to consult the detailed documentation provided by the chosen supplier and relevant scientific literature.

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References

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